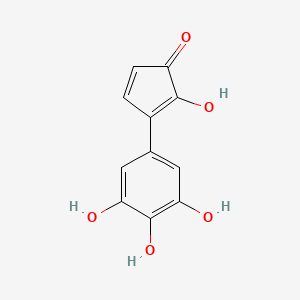![molecular formula C21H13Cl3N2O2S B15284221 (5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B15284221.png)
(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolone core, substituted with a chlorinated aniline and a dichlorophenyl furan moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the aniline and furan substituents. Key steps include:
Formation of the Thiazolone Core: This is achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Substitution Reactions: The chlorinated aniline and dichlorophenyl furan are introduced via nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The final product is obtained by condensing the intermediate compounds under controlled conditions, typically involving reflux in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Material Science: Used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It interferes with signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.
Effects: By inhibiting these pathways, the compound can induce apoptosis in cancer cells, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-(4-chloroanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- (5E)-2-(4-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Uniqueness
- Structural Differences : The presence of both chloro and methyl groups on the aniline ring in (5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one provides unique electronic and steric properties.
- Biological Activity : This compound exhibits distinct biological activities compared to its analogs, making it a valuable subject for further research.
Properties
Molecular Formula |
C21H13Cl3N2O2S |
|---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
(5E)-2-(4-chloro-3-methylphenyl)imino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H13Cl3N2O2S/c1-11-8-13(3-6-16(11)23)25-21-26-20(27)19(29-21)10-14-4-7-18(28-14)15-5-2-12(22)9-17(15)24/h2-10H,1H3,(H,25,26,27)/b19-10+ |
InChI Key |
YZLZJZUFQDIGHG-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/S2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15284142.png)
![11-[10-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B15284144.png)
![N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B15284153.png)
![(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284158.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B15284160.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284164.png)
![{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B15284188.png)
![propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B15284194.png)
![(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone](/img/structure/B15284196.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B15284202.png)

![N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284218.png)
![N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284229.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284236.png)
